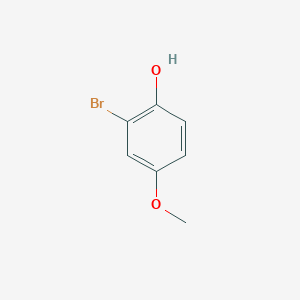

2-Bromo-4-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168509. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMSUXSPKZRMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304961 | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17332-11-5 | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17332-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17332-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-4-methoxyphenol, a key intermediate in organic synthesis. This document details experimental protocols, quantitative data, and potential biological significance to support research and development in the pharmaceutical and chemical industries.

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic bromination of 4-methoxyphenol (B1676288). The methoxy (B1213986) group is an activating ortho-, para-director, and since the para position is occupied by the hydroxyl group, bromination occurs at one of the ortho positions. A common and effective method utilizes N-Bromosuccinimide (NBS) as the brominating agent, offering a safer and more manageable alternative to liquid bromine.

Experimental Protocol: Bromination of 4-Methoxyphenol using NBS

Materials:

-

4-Methoxyphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (B52724) (anhydrous)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile.

-

Add the NBS solution dropwise to the stirred 4-methoxyphenol solution at 0 °C over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted NBS.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.01 (d, J = 2.9 Hz, 1H), 6.94 (d, J = 8.9 Hz, 1H), 6.78 (dd, J = 8.9, 2.9 Hz, 1H), 5.23 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃).[1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0.[1] |

| Mass Spec. (GC-MS) | m/z: 204, 202 (M+, isotopic pattern for Br), 189, 187, 108.[2] |

| IR (KBr, cm⁻¹) | Characteristic peaks for O-H, C-O, C-Br, and aromatic C-H and C=C stretching. |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), and dd (doublet of doublets).

Biological Significance and Potential Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, the broader class of bromophenols and their derivatives has garnered attention for their biological activities. Research on related compounds suggests potential involvement in cellular signaling pathways.

-

Antioxidant and Anti-inflammatory Activity: Derivatives of bromophenols have been reported to possess antioxidant and anticancer properties.[2] Some studies suggest that these compounds may exert their effects through the modulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[2]

-

Enzyme Inhibition: Certain methoxyphenol derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase (COX), which are involved in inflammation.

-

AMPK Activation: A synthetic chalcone (B49325) derivative containing a bromo-methoxyphenyl moiety has been shown to be an activator of 5'-adenosine monophosphate-activated protein kinase (AMPK).[3] AMPK is a central regulator of cellular energy homeostasis and is a target for drugs aimed at treating metabolic disorders like type 2 diabetes and obesity.

The potential for this compound to serve as a scaffold for the development of novel therapeutic agents warrants further investigation into its biological activities and interactions with cellular signaling pathways.

Caption: Potential biological relevance of this compound derivatives.

Conclusion

This technical guide has outlined a reliable method for the synthesis of this compound and provided key characterization data. The experimental protocol for the bromination of 4-methoxyphenol is robust and suitable for laboratory-scale synthesis. The spectroscopic data presented will aid researchers in the verification of the synthesized product. Furthermore, the exploration of the potential biological significance of this class of compounds highlights areas for future research and drug development.

References

- 1. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Bromo-4'-methoxychalcone and 2-Iodo-4'-methoxychalcone Prevent Progression of Hyperglycemia and Obesity via 5'-Adenosine-Monophosphate-Activated Protein Kinase in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4-methoxyphenol, a key intermediate in various synthetic pathways, including those for pharmaceuticals and other biologically active molecules. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | Light brown to black solid | [2] |

| Melting Point | 47 °C | [2] |

| Boiling Point | 281.1 ± 20.0 °C (Predicted) | [2] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 9.49 ± 0.18 (Predicted) | [2] |

Solubility Profile

While specific quantitative solubility data is limited, the qualitative solubility of this compound has been reported in the following solvents:

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [3] |

| Methanol | Soluble | [3] |

| Acetone | Soluble | [4] |

| Water | Slightly soluble | [5] |

Spectroscopic Data

The following tables summarize the key spectral data for this compound, which are instrumental in its identification and structural elucidation.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.01 | d | 2.88 | Ar-H |

| 6.94 | d | 8.91 | Ar-H |

| 6.78 | dd | 2.91, 2.88 | Ar-H |

| 5.23 | s | - | OH |

| 3.75 | s | - | OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 153.83 | C-O |

| 146.53 | C-O |

| 116.85 | Ar-C |

| 116.33 | Ar-C |

| 115.35 | Ar-C |

| 109.92 | C-Br |

| 55.99 | OCH₃ |

IR (Infrared) Spectroscopy

A vapor phase IR spectrum is available on PubChem, though a detailed analysis of absorption bands is not provided in the search results.[1] Key expected absorptions would include:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3600-3200 (broad) | O-H stretch (phenol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| Below 1000 | C-Br stretch |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Boiling Point

Due to its high boiling point, the boiling point of this compound is often determined under reduced pressure or predicted computationally. A general procedure for experimental determination is as follows:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A few boiling chips are added to the distillation flask containing the sample.

-

Heating: The flask is heated gently.

-

Measurement: The temperature is recorded when the vapor condensation ring is level with the thermometer bulb and remains constant.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure, a nomograph is used to correct the observed boiling point.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the following procedure:

-

Sample Preparation: A known mass of this compound is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent is added incrementally to the test tube.

-

Mixing: The mixture is agitated vigorously after each addition of solvent.

-

Observation: The point at which the solid completely dissolves is noted. The solubility can then be expressed in terms of g/100 mL or other suitable units. This process should be carried out at a constant temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are obtained using a high-resolution NMR spectrometer.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS) may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed. The appropriate pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method or as a thin film.

-

Sample Preparation (KBr Pellet): A small amount of the compound is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

-

Sample Preparation (Thin Film): The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[6]

-

Data Acquisition: The sample (pellet or plate) is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the empty spectrometer (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound starting from 4-methoxyphenol.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Physicochemical Property Determination

This diagram outlines the general workflow for characterizing the physicochemical properties of a compound like this compound.

Caption: Workflow for physicochemical characterization.

References

- 1. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 17332-12-6 [m.chemicalbook.com]

- 3. 4-Bromo-2-methoxyphenol CAS#: 7368-78-7 [m.chemicalbook.com]

- 4. 2-BROMO-4-METHOXY-6-NITROPHENOL CAS#: 115929-59-4 [m.chemicalbook.com]

- 5. 4-Bromo-2-methoxyphenol | 7368-78-7 [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Characterization of 2-Bromo-4-methoxyphenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methoxyphenol, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.01 | d | 2.88 | 1H | Ar-H |

| 6.94 | d | 8.91 | 1H | Ar-H |

| 6.78 | dd | 2.91, 2.88 | 1H | Ar-H |

| 5.23 | s | - | 1H | -OH |

| 3.75 | s | - | 3H | -OCH₃ |

Data acquired in CDCl₃ at 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.83 | C-O |

| 146.53 | C-O |

| 116.85 | Ar-C |

| 116.33 | Ar-C |

| 115.35 | Ar-C |

| 109.92 | C-Br |

| 55.99 | -OCH₃ |

Data acquired in CDCl₃ at 100 MHz.[1]

¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃). For ¹H NMR, tetramethylsilane (B1202638) (TMS) was utilized as an internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent peak of CDCl₃ was used as the internal standard (δ = 77.23 ppm). The spectra for ¹³C NMR were obtained with complete proton decoupling.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3550 - 3200 | O-H | Broad peak due to hydrogen bonding of the phenolic hydroxyl group.[2][3] |

| ~3100 - 3000 | C-H (aromatic) | Stretching vibrations of C-H bonds on the aromatic ring.[4] |

| ~1600 - 1440 | C=C (aromatic) | In-ring stretching vibrations of the aromatic ring.[2] |

| ~1260 - 1140 | C-O | Stretching vibrations of the phenol (B47542) C-O and methoxy (B1213986) C-O bonds.[2][3] |

IR spectra of phenolic compounds are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄), which is then placed in a sample cell. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 204 | Molecular ion peak [M+2]⁺ with ⁸¹Br isotope.[5][6] |

| 202 | Molecular ion peak [M]⁺ with ⁷⁹Br isotope.[5][6] |

| 187 | Fragment ion, likely from the loss of a methyl group.[5][6] |

The molecular weight of this compound is approximately 203.03 g/mol .[5] The presence of two molecular ion peaks with a difference of 2 m/z units and nearly equal intensity is characteristic of a compound containing one bromine atom.

High-Resolution Mass Spectrometry (HRMS) can be performed on a Bruker Esquire LC mass spectrometer using electrospray ionization (ESI) with a time-of-flight (TOF) detector.[1] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. For GC-MS analysis of phenols, a sample solution is injected into a gas chromatograph equipped with a suitable column (e.g., a low polarity silarylene phase). The separated components are then introduced into a mass spectrometer for detection.[7]

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. adichemistry.com [adichemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. This compound | 17332-11-5 | Benchchem [benchchem.com]

- 6. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Synthetic Versatility of 2-Bromo-4-methoxyphenol: A Technical Guide to its Reactivity

Introduction: 2-Bromo-4-methoxyphenol is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, an activatable carbon-bromine bond, and an electron-rich aromatic ring, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of its reactivity in key organic reactions, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]

Core Reactivity and Structural Features

The reactivity of this compound is governed by the interplay of its three key functional groups: the phenolic hydroxyl (-OH), the bromo (-Br), and the methoxy (B1213986) (-OCH₃) groups.

-

Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group is readily removed by a base to form a potent phenoxide nucleophile. This enables a variety of O-alkylation and O-acylation reactions.

-

Carbon-Bromine Bond: The bromine atom is a good leaving group, particularly in the presence of transition metal catalysts. This site is the primary center for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

-

Aromatic Ring: The methoxy and hydroxyl groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution. The positions ortho and para to these groups are electron-rich and susceptible to attack by electrophiles. However, the existing substitution pattern channels incoming electrophiles to specific positions.

Below is a diagram illustrating the primary reaction pathways available to this compound.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and efficient method for forming ethers from the corresponding alcohol.[2] In the case of this compound, the phenolic proton is first abstracted by a base to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2][3][4]

Quantitative Data for Williamson Ether Synthesis

| Phenol Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield | Ref. |

| 4-methoxyphenol | Benzyl bromide | K₂CO₃ | Acetone (B3395972) | 100 | 2 | Good | [5] |

| c-PEO-OH | 2-bromoisobutyryl bromide | - | NMP | RT | 24 | - | [5] |

| Phenols (general) | Alkyl Halides | NaH, KH, LHMDS | DMSO, DMF | RT-Heat | Varies | Good-Exc. | [4] |

| Aryl Phenols | Alkyl Halides | NaOH, KOH, K₂CO₃ | Aprotic Solvents | RT-Heat | Varies | Good-Exc. | [4] |

Experimental Protocol: General Williamson Ether Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and an appropriate solvent (e.g., acetone or DMF).

-

Addition of Alkylating Agent: While stirring, carefully add the alkylating agent (e.g., an alkyl bromide, 1.1 equiv.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 60-100°C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6] It is widely used to synthesize biaryl compounds.

| Aryl Bromide | Boronic Acid | Pd Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield | Ref. |

| 4-bromo-2-methoxyphenol | (3-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-110 | - | High | [6] |

| 4-Bromophenol | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 2 | 95% | [6] |

| 3-Bromoanisole | Phenylboronic acid | Immobilized Pd | K₂CO₃ | H₂O/EtOH | 120 | 0.17 | High | [6] |

-

Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]

-

Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.[6]

-

Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[6]

-

Reaction: Stir the mixture and heat to 80-110°C until the starting material is consumed (monitored by TLC or GC).[6]

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.[6]

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[7][8] The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields.[7]

| Aryl Halide | Amine | Pd Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield | Ref. |

| Aryl Bromides | Primary Amines | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 70-100 | Good-Exc. | [8] |

| Aryl Bromides | Secondary Amines | Pd₂(dba)₃ / P(o-tol)₃ | NaOt-Bu | THF | RT-Heat | Good | [9] |

| 2-(4-Bromo-3-methoxyphenyl)acetonitrile | NH₃ equivalent | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | High | [7] |

-

Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).[7]

-

Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane).[7]

-

Reaction: Seal the tube and heat the mixture with stirring (typically 80-110°C) for the required time.

-

Work-up: Cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite®.

-

Purification: Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the resulting residue via column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[10][11][12] This reaction is invaluable for synthesizing substituted alkynes.

| Aryl Halide | Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp. (°C) | Yield | Ref. |

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Amine | THF | RT | High | [10][11] |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Amine | THF | Heat | Good | [11] |

| Aryl Bromide | Phenylacetylene | Pd(OAc)₂/dppf | CuI | Et₃N | DMF | 80 | 95% | [12] |

-

Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper co-catalyst (e.g., CuI, 0.025 equiv.).[10]

-

Reagent Addition: Sequentially add an amine base (e.g., diisopropylamine (B44863) or Et₃N, 7.0 equiv.) and the terminal alkyne (1.1 equiv.).[10]

-

Reaction: Stir the reaction at room temperature or with gentle heating for 3-12 hours.

-

Work-up: Dilute the mixture with diethyl ether and filter through Celite®. Wash the filtrate with saturated aqueous NH₄Cl, NaHCO₃, and brine.[10]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.[10]

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[13] It is a powerful method for the vinylation of aromatic rings.

| Aryl Halide | Alkene | Pd Catalyst | Base | Solvent | Temp. (°C) | Yield | Ref. |

| Aryl Iodide | Styrene | PdCl₂ | KOAc | Methanol | 120 | Good | [13] |

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | High | [14] |

| Aryl Bromide | Styrene | Pd(L-proline)₂ | K₂CO₃ | Water (MW) | - | Excellent | [14] |

-

Setup: In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the alkene (1.5 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).

-

Solvent: Add a suitable solvent, such as DMF, acetonitrile (B52724), or water, depending on the specific catalytic system.[14]

-

Reaction: Heat the mixture (typically 80-140°C) with stirring until the reaction is complete.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, concentrate, and purify the product by column chromatography.

Electrophilic Aromatic Substitution

The strong electron-donating nature of the hydroxyl and methoxy groups makes the aromatic ring of this compound highly susceptible to electrophilic attack. The directing effects channel incoming electrophiles primarily to the C5 position, which is ortho to the methoxy group and meta to the bromo group.

Representative Electrophilic Substitution Reactions

| Reaction Type | Reagent | Conditions | Major Product | Ref. |

| Nitration | CAN / NaHCO₃ | Acetonitrile, RT | 2-Bromo-4-methoxy-6-nitrophenol | [15] |

| Bromination | Br₂ | Acetic Acid, <35°C | 2,5-Dibromo-4-methoxyphenol | [16] |

| Formylation | MgCl₂, Et₃N, Paraformaldehyde | THF, Reflux | 2-Bromo-5-formyl-4-methoxyphenol | [17] |

| Acetylation | Acetic Anhydride / Pyridine | RT | 2-Bromo-4-methoxyphenyl acetate | [18] |

Experimental Protocol: General Nitration

-

Setup: Dissolve this compound (1.0 equiv.) in a solvent such as acetonitrile or acetic acid.

-

Reagent Addition: Cool the solution in an ice bath and slowly add the nitrating agent (e.g., a solution of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and NaHCO₃).[15]

-

Reaction: Allow the reaction to stir at room temperature while monitoring its progress.

-

Work-up: Quench the reaction by pouring it into ice water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and remove the solvent. Recrystallize or use column chromatography to purify the nitrated product.

Spectroscopic Data

For reference, the following spectroscopic data has been reported for this compound.

| Type | Data (in CDCl₃) | Ref. |

| ¹H NMR (400 MHz) | δ 7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H) | [19] |

| ¹³C NMR (100 MHz) | δ 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99 | [19] |

Conclusion

This compound is a valuable and adaptable synthetic intermediate. Its distinct functional handles—the nucleophilic hydroxyl group, the versatile carbon-bromine bond for cross-coupling, and the activated aromatic ring for electrophilic substitution—provide chemists with multiple avenues for molecular elaboration. The protocols and data summarized in this guide highlight its broad utility and underscore its importance in the synthesis of complex organic molecules for pharmaceutical and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. research.rug.nl [research.rug.nl]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. 2-Bromo-4-formyl-6-methoxyphenyl acetate | 308088-29-1 | Benchchem [benchchem.com]

- 19. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to 2-Bromo-4-methoxyphenol: IUPAC Nomenclature, Structure Elucidation, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxyphenol, a key chemical intermediate in the pharmaceutical and fine chemical industries. This document details its IUPAC nomenclature, elucidates its chemical structure through spectroscopic analysis, and presents a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

This compound is a substituted phenol (B47542) derivative with the chemical formula C₇H₇BrO₂.[1] Its structure consists of a phenol ring substituted with a bromine atom at the ortho position and a methoxy (B1213986) group at the para position relative to the hydroxyl group.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Bromo-4-hydroxyanisole, 2-Bromo-4-methoxybenzenol |

| CAS Number | 17332-11-5[1] |

| Molecular Formula | C₇H₇BrO₂[1] |

| Molecular Weight | 203.03 g/mol [1] |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 39.0 to 45.0 °C |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents like chloroform (B151607) and methanol. |

Structure Elucidation

The chemical structure of this compound has been unequivocally confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.01 | d | 2.88 | Ar-H |

| 6.94 | d | 8.91 | Ar-H |

| 6.78 | dd | 2.91, 2.88 | Ar-H |

| 5.23 | s | - | -OH |

| 3.75 | s | - | -OCH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 153.83 | C-OH |

| 146.53 | C-OCH₃ |

| 116.85 | Ar-CH |

| 116.33 | Ar-CH |

| 115.35 | Ar-CH |

| 109.92 | C-Br |

| 55.99 | -OCH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

The ¹H NMR spectrum shows distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons. The coupling patterns and integration values are consistent with the proposed structure. The ¹³C NMR spectrum further confirms the presence of six unique carbon atoms in the aromatic ring and one in the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would result in two molecular ion peaks (M and M+2) of nearly equal abundance, which is a characteristic feature for monobrominated compounds.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the electrophilic bromination of 4-methoxyphenol (B1676288) using a suitable brominating agent such as N-bromosuccinimide (NBS). The hydroxyl and methoxy groups are ortho-, para-directing activators. Since the para position is occupied by the methoxy group, the bromination selectively occurs at one of the ortho positions.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

4-Methoxyphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.

Applications

This compound serves as a versatile building block in organic synthesis. It is a crucial intermediate in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.[2] Its functional groups—hydroxyl, bromo, and methoxy—offer multiple sites for further chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

Caption: Role of this compound as a key intermediate.

References

An In-depth Technical Guide to 2-Bromo-4-methoxyphenol (CAS 17332-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-4-methoxyphenol (CAS 17332-11-5), a halogenated phenolic compound of interest in various scientific domains. The document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines essential safety and handling information. While direct biological studies on this specific molecule are not extensively available in public literature, this guide discusses its potential as an antioxidant and anti-inflammatory agent based on the activities of structurally related compounds. Furthermore, it proposes detailed experimental protocols for its potential biological evaluation and illustrates a hypothetical signaling pathway that could be modulated by this class of compounds. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.

Chemical and Physical Properties

This compound is an organic compound characterized by a phenol (B47542) ring substituted with a bromine atom and a methoxy (B1213986) group.[1] Its chemical structure and properties make it a versatile intermediate in organic synthesis.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 17332-11-5 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromo-4-methoxybenzenol, 3-Bromo-4-hydroxyanisole | [3] |

| Molecular Formula | C₇H₇BrO₂ | [3] |

| Molecular Weight | 203.03 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 47-49 °C | [4] |

| Boiling Point | 115 °C (at 10 mmHg) | [4] |

| SMILES | COC1=CC(=C(C=C1)O)Br | [3] |

| InChI | InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the selective bromination of 4-methoxyphenol (B1676288).[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methoxyphenol

-

Bromine (Br₂)

-

Carbon disulfide (CS₂)

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 12.4 g (100 mmol) of 4-methoxyphenol in 20 mL of carbon disulfide in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2.6 mL (50 mmol) of bromine in 10 mL of carbon disulfide dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 50 mL of water and 50 mL of saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Diagram 1: General Workflow for the Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.01 (d, J = 2.9 Hz, 1H), 6.94 (d, J = 8.9 Hz, 1H), 6.78 (dd, J = 8.9, 2.9 Hz, 1H), 5.23 (s, 1H, -OH), 3.75 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 153.8, 146.5, 116.9, 116.3, 115.4, 109.9, 56.0. |

| Mass Spectrum (GC-MS) | Major fragments observed at m/z: 204, 202 (M+), 189, 187, 108. The presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) is characteristic.[3] |

| Infrared (IR) Spectrum | Characteristic peaks (cm⁻¹): ~3400 (O-H stretch), ~3000 (C-H aromatic stretch), ~1500 (C=C aromatic stretch), ~1230 (C-O stretch), ~1040 (C-O stretch), ~650 (C-Br stretch). (Note: This is a predicted spectrum based on functional groups). |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Seek medical attention.

Potential Biological Activities and Experimental Protocols

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals with potential antioxidant and anti-inflammatory properties, specific biological studies on this compound are limited in the available literature.[2][6] The following sections outline potential biological activities based on structurally similar compounds and provide detailed, hypothetical experimental protocols for their investigation.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring can donate a hydrogen atom to stabilize free radicals.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom from an antioxidant. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the stock solution to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound or positive control (ascorbic acid) to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

Diagram 2: Experimental Workflow for DPPH Antioxidant Assay

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Potential Anti-inflammatory Activity

Structurally related methoxyphenolic compounds have demonstrated anti-inflammatory effects.[7] A potential mechanism for this activity is the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Cell Culture:

-

RAW 264.7 murine macrophage cell line.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6). The effect of this compound on the production of these mediators can be quantified.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

MTT or similar assay for cell viability

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined by a prior cell viability assay) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS) and an LPS control (no compound).

-

Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

-

Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

Potential Signaling Pathway Modulation

Based on studies of similar compounds, this compound could potentially exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Diagram 3: Hypothetical Signaling Pathway for the Anti-inflammatory Action of this compound

Caption: Hypothetical inhibition of LPS-induced inflammatory pathways by the compound.

Conclusion

This compound (CAS 17332-11-5) is a readily synthesizable compound with well-defined chemical and physical properties. Its structural features suggest potential for biological activity, particularly as an antioxidant and anti-inflammatory agent, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a foundational understanding of this compound and offers detailed hypothetical protocols to explore its biological potential. Further research is warranted to elucidate its specific mechanisms of action and to validate its therapeutic promise.

References

Molecular weight and formula of 2-Bromo-4-methoxyphenol

Introduction

2-Bromo-4-methoxyphenol is a halogenated aromatic organic compound that serves as a crucial intermediate in various chemical syntheses.[1] With a molecular structure featuring a phenol (B47542) ring substituted with bromine and a methoxy (B1213986) group, it exhibits unique reactivity that makes it valuable in the fields of pharmaceuticals, agrochemicals, and materials science.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | [2][3][4] |

| Molecular Weight | 203.03 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 17332-11-5 | [2][4] |

| Appearance | Light yellow to yellow liquid or white to off-white crystalline solid | [1][2] |

| Melting Point | 47 °C | [1][4] |

| Boiling Point | 245.5 °C at 760 mmHg | [4] |

| Density | 1.585 g/cm³ | [4] |

| Flash Point | 102.2 °C | [1][4] |

| pKa | 8.92 ± 0.18 (Predicted) | [4] |

| Storage Temperature | Room Temperature or 0-8 °C | [2] |

Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic bromination of 4-methoxyphenol (B1676288). The following is a generalized experimental protocol based on standard bromination procedures for phenolic compounds.

Objective: To synthesize this compound by the bromination of 4-methoxyphenol.

Materials:

-

4-methoxyphenol

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., dichloromethane, acetic acid)

-

Sodium thiosulfate (B1220275) solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 equivalent) in the chosen solvent and cool the mixture in an ice bath.

-

Bromination: Slowly add the brominating agent (1.0 equivalent of Br₂ or NBS) to the stirred solution. The reaction should be carried out in the absence of light to prevent side reactions.[5] Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Visualized Workflows and Applications

The following diagrams illustrate the general synthesis workflow and the primary applications of this compound.

Caption: A diagram illustrating the key steps in the synthesis of this compound.

Caption: A diagram showing the diverse applications of this compound.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

GHS Hazard Statements:

Precautionary Measures:

-

Prevention: Use only outdoors or in a well-ventilated area.[6][7] Avoid breathing dust, fumes, or vapors.[6][7] Wash hands and any exposed skin thoroughly after handling.[6][7] Wear protective gloves, clothing, and eye/face protection.[6][7]

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.[6][7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7] If eye irritation persists, get medical advice.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6][7] Store locked up.[6][7]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][7]

Conclusion

This compound is a versatile chemical building block with significant utility in organic synthesis. Its applications span from the development of new pharmaceuticals and agrochemicals to the production of dyes and materials with antioxidant properties.[2] A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for harnessing its full potential in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H7BrO2 | CID 297382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2-Bromo-4-methoxyphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-methoxyphenol, a key intermediate in the pharmaceutical and fine chemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern its solubility and presents detailed experimental protocols for the accurate determination of this critical parameter in various organic solvents. This guide is intended to be a valuable resource for professionals engaged in process development, formulation, and chemical synthesis.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of a hydroxyl group suggests an affinity for polar solvents, while the brominated aromatic ring contributes to its lipophilicity, indicating potential solubility in less polar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid, Light yellow to yellow liquid | [1][3] |

| Melting Point | 47 °C | [3][4] |

| Boiling Point | 245.5 °C at 760 mmHg | [4] |

| pKa | 8.92 ±0.18 (Predicted) | [4] |

| LogP | 2.16330 | [4] |

Note: Some sources describe the appearance as a liquid, which may depend on the purity and ambient temperature.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in readily accessible literature. The following table is provided as a template for researchers to populate with experimentally determined data.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., DMSO | e.g., 25 | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined physicochemical properties offer a qualitative understanding of its expected solubility behavior, and the detailed experimental protocol for the shake-flask method provides a robust methodology for generating precise and reliable quantitative data. The generation of such data is essential for the efficient development of processes and formulations involving this important chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical and Biological Properties of 2-Bromo-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methoxyphenol, a key chemical intermediate in the synthesis of various biologically active molecules. This document details its fundamental physicochemical properties, outlines experimental protocols for their determination and for its synthesis, and explores its relevance in biological systems, particularly as a precursor to compounds with therapeutic potential.

Physicochemical Properties of this compound

This compound is a halogenated phenolic compound with the molecular formula C₇H₇BrO₂. At room temperature, it typically appears as a white to off-white crystalline solid. A summary of its key quantitative physical and chemical properties is presented in the table below.

| Property | Value |

| Melting Point | 43-47 °C |

| Boiling Point | 115 °C (at reduced pressure); 245.5 °C (at 760 mmHg); 281.1 °C (Predicted) |

| Density | 1.585 g/cm³ (Predicted) |

| Flash Point | 102.2 °C |

| Vapor Pressure | 0.0183 mmHg at 25°C |

| Refractive Index | 1.578 |

| Molecular Weight | 203.03 g/mol |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthesis of this compound are provided below.

Determination of Melting Point

The melting point of a crystalline solid such as this compound can be determined using a capillary melting point apparatus.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

A small amount of the this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample.

-

The capillary tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end, to a height of 2-3 mm.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Boiling Point (Micro-reflux method)

For determining the boiling point of liquids, especially when only a small sample is available, the micro-reflux method is suitable.

Materials:

-

This compound sample (if in liquid form or melted)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating block or oil bath

-

Stirring apparatus

Procedure:

-

Approximately 0.5 mL of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the top of the liquid.

-

The assembly is placed in a heating block or oil bath.

-

The sample is heated gently. A stream of bubbles will be observed escaping from the capillary tube as the trapped air expands.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary, indicating the liquid is boiling and its vapor has displaced the air.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Synthesis of this compound

A representative synthesis of this compound involves the electrophilic bromination of 4-methoxyphenol (B1676288).

Materials:

-

4-methoxyphenol

-

Bromine (Br₂)

-

A suitable solvent (e.g., dichloromethane, acetic acid)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

4-methoxyphenol is dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is cooled in an ice bath.

-

A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred solution of 4-methoxyphenol over a period of time, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified duration to ensure the reaction goes to completion.

-

The reaction mixture is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid and to remove unreacted bromine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

This compound is a valuable building block in the synthesis of more complex molecules that exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. While direct studies on the signaling pathways affected by this compound are limited, its derivatives have been shown to interact with key cellular targets. For instance, some methoxyphenol derivatives have been investigated for their effects on signaling pathways implicated in cancer progression, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

A plausible signaling pathway that could be targeted by derivatives synthesized from this compound is depicted below. This pathway illustrates the dual regulation of VEGFR2 and PPARγ, which can lead to the inhibition of cancer cell proliferation and migration.

Antioxidant Activity Assay (DPPH Method)

The antioxidant potential of compounds derived from this compound can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

-

DPPH solution (in methanol)

-

Test compound solution (in a suitable solvent)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.

-

In a 96-well microplate, a specific volume of each concentration of the test compound is added to the wells.

-

A fixed volume of DPPH solution is added to each well.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound.

This technical guide serves as a foundational resource for professionals engaged in chemical research and drug development, providing essential data and methodologies for the effective utilization of this compound.

Navigating the Void: A Technical Guide to the Crystal Structure Analysis of 2-Bromo-4-methoxyphenol and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the topic of the crystal structure analysis of 2-Bromo-4-methoxyphenol. An exhaustive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed a notable absence of a determined crystal structure for this specific compound.

In light of this data gap, this document serves a dual purpose. Firstly, it transparently reports the current status of crystallographic knowledge regarding this compound. Secondly, it provides an in-depth technical guide to the methodologies and analytical processes required for such a determination. To achieve this, we present a comprehensive case study on the crystal structure of a closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone . The experimental data and protocols from this analog provide a practical framework for researchers seeking to elucidate the structure of this compound or similar substituted phenols.

This guide is structured to provide actionable insights for professionals in drug development and materials science, for whom a precise understanding of molecular architecture is paramount for predicting and modulating physicochemical properties.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid is a critical determinant of a molecule's properties, including its solubility, stability, bioavailability, and tabletability. For active pharmaceutical ingredients (APIs), polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice—can have profound implications for a drug's efficacy and safety.

This compound, as a substituted phenol, represents a structural motif present in numerous biologically active compounds. A detailed understanding of its crystal structure would provide valuable information on its intermolecular interactions, hydrogen bonding patterns, and potential for polymorphism. While this specific data is not yet available, the analytical workflow detailed herein provides a robust roadmap for its future determination.

Case Study: Crystal Structure Analysis of 2-Bromo-1-(4-methoxyphenyl)ethanone

As a proxy for understanding the crystallographic characteristics of this compound, we will examine the published crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone. This compound shares key structural features, including a brominated methoxy-substituted benzene (B151609) ring.

Data Presentation

The crystallographic data for 2-Bromo-1-(4-methoxyphenyl)ethanone is summarized in the tables below. This data is essential for understanding the geometry and packing of the molecule in the solid state.

Table 1: Crystal Data and Structure Refinement for 2-Bromo-1-(4-methoxyphenyl)ethanone. [1][2]

| Parameter | Value |

| Empirical Formula | C₉H₉BrO₂ |

| Formula Weight | 229.06 |

| Temperature | 305 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |